hCAII-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16N2O5S |

|---|---|

Molecular Weight |

336.4 g/mol |

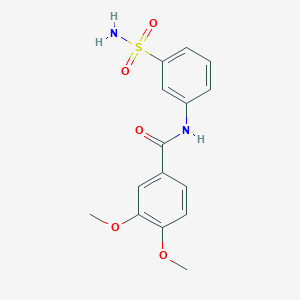

IUPAC Name |

3,4-dimethoxy-N-(3-sulfamoylphenyl)benzamide |

InChI |

InChI=1S/C15H16N2O5S/c1-21-13-7-6-10(8-14(13)22-2)15(18)17-11-4-3-5-12(9-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |

InChI Key |

NXXHQVMWOQRKGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Human Carbonic Anhydrase II Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in a variety of physiological processes.[1][2] It catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for maintaining pH homeostasis, respiration, and ion transport.[1][2][3] Given its physiological significance, hCAII has emerged as a key target for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[1][4] This guide provides a detailed examination of the mechanism of action of hCAII inhibitors, with a focus on the well-established class of sulfonamide-based compounds.

While the specific compound "hCAII-IN-8" did not yield public data in a comprehensive search, this guide will focus on the extensively studied general mechanisms of hCAII inhibition, which would be relevant to any novel inhibitor targeting this enzyme.

The Catalytic Mechanism of hCAII

The active site of hCAII features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.[2][5][6] The catalytic cycle of hCAII follows a "ping-pong" mechanism involving two key steps:

-

CO₂ Hydration: A zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a carbon dioxide molecule that has entered the active site.[2][3] This results in the formation of a bicarbonate ion coordinated to the zinc.

-

Proton Shuttle and Regeneration: The bicarbonate ion is displaced by a water molecule from the solvent.[3] To regenerate the catalytically active zinc-bound hydroxide, a proton is transferred from the newly bound water molecule to the bulk solvent via a proton shuttle mechanism, primarily mediated by the His64 residue.[3][7]

This catalytic process is remarkably efficient, with hCAII being one of the fastest known enzymes.[3]

Mechanism of Action of Sulfonamide Inhibitors

Aryl sulfonamides are a prominent class of hCAII inhibitors.[1] Their primary mechanism of action involves the direct binding of the deprotonated sulfonamide group to the catalytic zinc ion.[1][8] This binding event displaces the zinc-bound water/hydroxide ion, thereby preventing the initial step of the catalytic cycle.[1] The interaction is further stabilized by a hydrogen bond network, notably with the side chain of the Thr199 residue.[1][8]

The general binding mode of a sulfonamide inhibitor to the hCAII active site can be visualized as follows:

Caption: Binding of a sulfonamide inhibitor to the hCAII active site.

Quantitative Data on hCAII Inhibition

The affinity of inhibitors for hCAII is typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The following table summarizes representative Kᵢ values for some common sulfonamide inhibitors against different hCA isoforms.

| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Sulfonamide 1 | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 |

| Compound 29 | 3.0 | - | - | 5.0 |

| Compound 32 | - | 4.4 | - | - |

| Compound 30 | - | - | 43 | - |

| Acetazolamide | - | <100 | - | - |

Data compiled from multiple sources.[4][7][9] Note that Kᵢ values can vary depending on the experimental conditions.

Experimental Protocols for Studying hCAII Inhibition

Stopped-Flow Spectrophotometry for Measuring CO₂ Hydration Activity

This is a common method to determine the kinetic parameters of hCAII and the potency of its inhibitors.

Methodology:

-

Reagent Preparation: Prepare a buffered solution (e.g., Tris-HCl) at a specific pH containing a pH indicator (e.g., p-nitrophenol). Prepare a stock solution of the hCAII enzyme and the inhibitor.

-

Instrumentation: Use a stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time.

-

Assay Procedure:

-

Mix the enzyme solution (with or without the inhibitor) with the buffer/indicator solution in the stopped-flow instrument.

-

Rapidly mix this solution with a CO₂-saturated solution.

-

The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator.

-

-

Data Analysis: The initial rate of the reaction is determined from the absorbance change. Inhibition constants (Kᵢ) are calculated by measuring the reaction rates at various inhibitor concentrations and fitting the data to appropriate inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Prepare solutions of hCAII and the inhibitor in the same buffer to minimize heat of dilution effects.

-

Instrumentation: Use an isothermal titration calorimeter.

-

Titration:

-

Load the hCAII solution into the sample cell.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

-

-

Data Analysis: The heat released or absorbed after each injection is measured. The data are fitted to a binding model to determine the dissociation constant (Kₔ, the inverse of the association constant), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Signaling Pathways and Broader Cellular Effects

Beyond its catalytic role, hCAII can participate in cellular signaling through protein-protein interactions. For instance, hCAII's non-catalytic proton shuttling function can support the activity of monocarboxylate transporters, which is relevant in cancer cell metabolism.[1][8] The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of hCAII represents an emerging therapeutic strategy that moves beyond simple active site inhibition.[1][8]

The following diagram illustrates the workflow for developing and evaluating hCAII degraders:

References

- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase II,EC 4.2.1.1CA;carbonate hydro-lyase [aris.gusc.lv]

- 6. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

hCAII-IN-8: A Technical Guide to its Structure, Synthesis, and Inhibition of Human Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCAII-IN-8 is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc-containing metalloenzyme involved in a myriad of physiological processes. As a hydrazide derivative of 4-hydroxybenzaldehyde, this compound belongs to the well-established class of sulfonamide inhibitors that target the active site of carbonic anhydrases. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. Detailed experimental protocols for its synthesis and enzymatic inhibition assays are presented, along with a summary of its quantitative inhibitory data.

Chemical Structure and Properties

This compound, systematically named (E)-N'-(4-hydroxybenzylidene)-4-sulfamoylbenzohydrazide, is characterized by a benzenesulfonamide moiety linked to a 4-hydroxybenzylidene group through a hydrazone bridge.

| Property | Value |

| IUPAC Name | (E)-N'-(4-hydroxybenzylidene)-4-sulfamoylbenzohydrazide |

| Synonyms | hCAI/II-IN-8, Compound 8 |

| CAS Number | 3036136-18-9 |

| Molecular Formula | C₁₄H₁₃N₃O₄S |

| Molecular Weight | 319.34 g/mol |

| Appearance | Solid |

| Chemical Class | Hydrazide derivative of 4-hydroxybenzaldehyde, Benzenesulfonamide |

Synthesis of this compound

The synthesis of this compound is a straightforward two-step process. The first step involves the formation of the key intermediate, 4-sulfamoylbenzohydrazide, from a commercially available starting material. The second step is a condensation reaction between this intermediate and 4-hydroxybenzaldehyde to yield the final product.

Synthesis of 4-sulfamoylbenzohydrazide

4-sulfamoylbenzohydrazide can be prepared from 4-sulfamoylbenzoyl chloride, which is in turn synthesized from sulfanilamide.

Experimental Protocol:

-

Step 1: Synthesis of 4-sulfamoylbenzoyl chloride:

-

To a stirred solution of sulfanilamide in a suitable solvent, add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate of 4-sulfamoylbenzoyl chloride is collected by filtration, washed with cold water, and dried.

-

-

Step 2: Synthesis of 4-sulfamoylbenzohydrazide:

-

4-sulfamoylbenzoyl chloride is dissolved in a suitable solvent (e.g., THF or dioxane).

-

To this solution, hydrazine hydrate is added dropwise at a low temperature.

-

The reaction mixture is stirred for several hours at room temperature.

-

The resulting precipitate of 4-sulfamoylbenzohydrazide is collected by filtration, washed with a suitable solvent, and dried.

-

Synthesis of (E)-N'-(4-hydroxybenzylidene)-4-sulfamoylbenzohydrazide (this compound)

The final step involves the condensation of 4-sulfamoylbenzohydrazide with 4-hydroxybenzaldehyde.

Experimental Protocol:

-

Dissolve 4-sulfamoylbenzohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add 4-hydroxybenzaldehyde (1 equivalent) to the solution.

-

A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of human carbonic anhydrase isoforms I and II.[1] The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The interaction is further stabilized by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site cavity.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values.

| Target Enzyme | IC₅₀ (nM)[1] | Kᵢ (nM) |

| hCA I | 21.35 ± 0.39 | Not Reported |

| hCA II | 7.12 ± 0.12 | Not Reported |

| AChE | 46.27 ± 0.75 | Not Reported |

| BChE | 43.38 ± 0.83 | Not Reported |

Experimental Protocols for Biological Evaluation

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against hCAI and hCAII can be determined using a colorimetric assay based on the esterase activity of the enzyme.

Materials:

-

Human carbonic anhydrase I and II (commercially available)

-

p-Nitrophenyl acetate (pNPA) as the substrate

-

Tris-HCl buffer (pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well microplate reader

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the hCA enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. A control well with no inhibitor (containing only DMSO vehicle) should be included.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a solution of pNPA to each well.

-

Immediately measure the absorbance at 400 nm at regular intervals for a specific duration (e.g., 10 minutes) using a microplate reader. The formation of the yellow p-nitrophenolate ion is monitored.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Visualizations

Experimental Workflow for Synthesis and Evaluation of this compound

References

An In-Depth Technical Guide to the Function and Characterization of hCAII-IN-8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hCAII-IN-8, a potent dual inhibitor of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with additional significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document outlines its mechanism of action, inhibitory potency, the experimental procedures for its characterization, and its potential therapeutic relevance, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Core Function and Mechanism of Action

This compound, identified as Compound 8 in the primary literature, is a novel synthetic hydrazide-hydrazone derivative.[1][2][3] Its primary function is the potent inhibition of key metabolic enzymes. The abnormal levels of its targets, specifically hCA I, hCA II, AChE, and BChE, are associated with a variety of disorders, including Alzheimer's disease and glaucoma.[2][3][4][5]

The inhibitory activity of this compound is attributed to its molecular structure, which facilitates strong interactions with the active sites of these enzymes. In silico molecular docking studies have revealed that this compound forms multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the catalytic pockets of hCA I and hCA II.[1] This stable binding prevents the natural substrates from accessing the active sites, thereby inhibiting enzyme function. A similar mechanism of competitive inhibition is proposed for its activity against AChE and BChE.

Quantitative Inhibitory Potency

The inhibitory efficacy of this compound against its target enzymes has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) values. The data, summarized from the primary literature, is presented below. For comparison, the IC₅₀ values of the standard inhibitors Acetazolamide (for hCA I and II) and Tacrine (for AChE and BChE) are also included.

| Target Enzyme | This compound (Compound 8) IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) | Tacrine IC₅₀ (nM) |

| hCA I | 21.35 ± 0.39 | 35.45 ± 4.18 | - |

| hCA II | 7.12 ± 0.12 | 28.14 ± 2.45 | - |

| AChE | 46.27 ± 0.75 | - | 31.45 ± 3.14 |

| BChE | 43.38 ± 0.83 | - | 48.12 ± 4.25 |

Signaling Pathway Context: hCA II in Neurodegeneration

The inhibition of hCA II by this compound is of particular interest in the context of neurodegenerative diseases like Alzheimer's. hCA II plays a crucial role in maintaining pH homeostasis in the brain. Dysregulation of pH is linked to the aggregation of amyloid-beta (Aβ) plaques and mitochondrial dysfunction, both hallmarks of Alzheimer's pathology.[5][6] By inhibiting hCA II, this compound can potentially modulate these pathological processes.

Experimental Characterization Workflow

The discovery and characterization of this compound followed a structured workflow, beginning with chemical synthesis and culminating in in silico analysis to elucidate its binding mechanism.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[2]

Carbonic Anhydrase (hCA I and II) Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase.

-

Enzyme and Inhibitor Preparation:

-

Human carbonic anhydrase isoenzymes I and II are purified from human erythrocytes.

-

A stock solution of the enzyme is prepared in a suitable buffer (e.g., Tris-HCl).

-

This compound and the reference inhibitor (Acetazolamide) are dissolved in DMSO to prepare stock solutions, which are then serially diluted to various concentrations.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate.

-

To each well, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor or vehicle (DMSO for control).

-

The plate is incubated to allow for enzyme-inhibitor interaction.

-

The reaction is initiated by adding the substrate, 4-nitrophenyl acetate (NPA).

-

The hydrolysis of NPA to 4-nitrophenolate is monitored by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the control (100% activity).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cholinesterase (AChE and BChE) Inhibition Assay

This assay is based on the Ellman's method.

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare stock solutions of AChE (from Electrophorus electricus) and BChE (from equine serum) in the phosphate buffer.

-

Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer.

-

Prepare a fresh solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

-

Dissolve this compound and the reference inhibitor (Tacrine) in DMSO and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, enzyme solution (AChE or BChE), and varying concentrations of the inhibitor or vehicle.

-

Incubate the mixture.

-

Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

-

The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the absorbance measurements.

-

Determine the percentage of inhibition for each concentration of the inhibitor.

-

Calculate the IC₅₀ value using a dose-response curve as described for the carbonic anhydrase assay.

-

In Silico Molecular Docking Protocol

-

Protein and Ligand Preparation:

-

The 3D crystal structures of the target enzymes (hCA I, hCA II, AChE, BChE) are obtained from the Protein Data Bank (PDB).

-

The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

The 3D structure of this compound is generated and optimized for its lowest energy conformation.

-

-

Docking Simulation:

-

A molecular docking software (e.g., AutoDock, Schrödinger Maestro) is used to predict the binding pose of this compound within the active site of each enzyme.

-

The active site is defined based on the co-crystallized ligand in the PDB structure or known catalytic residues.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The predicted binding poses with the best scores are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the enzyme.

-

This analysis provides insights into the molecular basis of the observed inhibitory activity.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling tomorrow: Carbonic anhydrase activators and inhibitors pioneering new frontiers in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Activators for Neurodegeneration: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

hCAII-IN-8: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the target selectivity profile of hCAII-IN-8, a known inhibitor of human Carbonic Anhydrase II (hCAII). Given the therapeutic potential of carbonic anhydrase inhibitors in a range of diseases, including glaucoma, epilepsy, and certain cancers, a thorough understanding of a compound's selectivity is paramount for predicting its efficacy and potential off-target effects. This guide synthesizes available quantitative data, outlines key experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

| Target | IC50 Value | Notes |

| hCA II | 0.18 µM (180 nM) | Primary target. |

| hCA I | 21.35 ± 0.39 nM | Also shows potent inhibition. |

| AChE (Acetylcholinesterase) | 46.27 ± 0.75 nM | Off-target activity observed. |

| BChE (Butyrylcholinesterase) | 43.38 ± 0.83 nM | Off-target activity observed. |

Table 1: Summary of known IC50 values for this compound against various enzyme targets. Data for hCA I, AChE, and BChE are from a commercial vendor and should be considered in that context.

Illustrative Selectivity Profile: Acetazolamide

To provide a clearer understanding of a comprehensive selectivity profile for a carbonic anhydrase inhibitor, the inhibition constants (Ki) for the well-characterized, clinically used drug Acetazolamide (AZM) are presented below. This table serves as an example to illustrate the data required for a full selectivity assessment.

| Target Isoform | Inhibition Constant (Ki) |

| hCA I | 250 nM |

| hCA II | 12 nM |

| hCA IV | 74 nM |

| hCA IX | 25 nM (reported in a study with ruthenium complexes) |

| hCA XII | 5.7 nM (reported in a study with ruthenium complexes) |

Table 2: Illustrative example of a selectivity profile for the well-characterized carbonic anhydrase inhibitor, Acetazolamide (AZM).[2][3] This data is not for this compound.

Experimental Protocols

A precise and reproducible experimental methodology is critical for determining the inhibitory activity and selectivity of compounds like this compound.

Determination of hCAII Inhibition (IC50)

A common method for assessing the inhibitory potency of compounds against hCAII is a colorimetric assay using the esterase activity of the enzyme.

Principle: hCAII exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate to p-nitrophenolate, a yellow-colored product that absorbs light at 405 nm. The rate of p-nitrophenolate formation is proportional to the enzyme's activity. An inhibitor will decrease this rate.

Materials:

-

Recombinant human Carbonic Anhydrase II (hCAII)

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

-

This compound or other test compounds, serially diluted

-

Substrate: p-nitrophenyl acetate (p-NPA)

-

96-well clear-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of recombinant hCAII in the assay buffer to a final concentration of 40 nM.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.

-

Pre-incubation: In a 96-well plate, add the hCAII solution to wells containing the various concentrations of the inhibitor. Also, prepare control wells with the enzyme and buffer only (no inhibitor) and blank wells with buffer only. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the p-nitrophenyl acetate substrate to all wells to a final concentration of 500 µM. The total volume per well should be standardized (e.g., 100 µL).

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time (e.g., every minute for 15 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction rates (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the uninhibited control (V₀).

-

Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Broader Selectivity Profiling

To establish a comprehensive selectivity profile, the inhibitor should be tested against a panel of all available human carbonic anhydrase isoforms. The following methods are commonly employed:

-

Stopped-Flow CO₂ Hydration Assay: This is the gold standard for measuring the catalytic activity of CAs. It measures the pH change that occurs during the rapid, enzyme-catalyzed hydration of CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate. Inhibition constants (Ki) are determined by measuring the enzymatic activity at various inhibitor concentrations.

-

Thermal Shift Assay (TSA): This biophysical technique measures the change in the thermal stability of a protein upon ligand binding. An inhibitor that binds to and stabilizes the enzyme will increase its melting temperature (Tm). This method can be used in a high-throughput format to screen for binders.

Visualizing Pathways and Workflows

hCAII Signaling and Inhibition

Human Carbonic Anhydrase II plays a crucial role in cellular pH regulation by catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The bicarbonate produced is then transported across the cell membrane by anion exchangers, such as Band 3 (AE1), while the protons can be extruded by Na+/H+ exchangers like NHE1. This coordinated activity, sometimes referred to as a "transport metabolon," is essential for maintaining cellular homeostasis. This compound, by inhibiting the enzymatic activity of hCAII, can disrupt this delicate balance.

References

- 1. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

hCAII-IN-8: A Potent and Selective Inhibitor of Carbonic Anhydrase II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor hCAII-IN-8 for two key human carbonic anhydrase isoforms, hCA I and hCA II. Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Isoforms hCA I and hCA II are both widely expressed, but differences in their kinetic properties and tissue distribution make the development of isoform-selective inhibitors a key objective in drug discovery to minimize off-target effects.

Comparative Binding Affinity of this compound

This compound has been identified as a potent inhibitor of human carbonic annhydrase II (hCA II).[1][2] A closely related compound, designated hCAI/II-IN-8, has demonstrated inhibitory activity against both hCA I and hCA II, with a notable preference for the latter. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data indicates that hCAI/II-IN-8 is approximately 3-fold more selective for hCA II over hCA I under the tested conditions. Another report identifies this compound as a highly selective inhibitor of hCA II with an IC50 value of 0.18 µM.[1]

| Isoform | Inhibitor | IC50 (nM) |

| hCA I | hCAI/II-IN-8 | 21.35 ± 0.39[3] |

| hCA II | hCAI/II-IN-8 | 7.12 ± 0.12[3] |

| hCA II | This compound | 180[1] |

Table 1: Inhibitory Potency of this compound and a Related Analog against hCA I and hCA II.

Experimental Protocol: Determination of Inhibitory Activity

The inhibitory activity of compounds against hCA I and hCA II is commonly determined using a spectrophotometric assay that monitors the enzymatic hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA). The general steps for such an assay are outlined below.

Principle

Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol and acetate. The product, p-nitrophenol, is a chromophore that can be quantified by measuring its absorbance at a specific wavelength, typically around 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is used to determine the inhibitory potency (e.g., IC50 or Ki).

Materials and Reagents

-

Purified recombinant human carbonic anhydrase I (hCA I) and human carbonic anhydrase II (hCA II)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Inhibitor compound (this compound)

-

Buffer solution (e.g., 50 mM Tris-sulfate, pH 7.6)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 400 nm

Assay Procedure

-

Enzyme and Inhibitor Preparation : Prepare stock solutions of the hCA enzymes and the inhibitor in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture : In a 96-well plate, add the buffer solution.

-

Inhibitor Addition : Add varying concentrations of the inhibitor to the wells. Include a control group with no inhibitor.

-

Enzyme Addition : Add a fixed concentration of the hCA enzyme (either hCA I or hCA II) to each well.

-

Pre-incubation : Incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature to allow for binding.

-

Initiation of Reaction : Add the p-NPA substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement : Immediately begin monitoring the change in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis : Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Experimental and Logical Relationships

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the IC50 of this compound.

References

Unveiling the Off-Target Profile of hCAII-IN-8: A Technical Examination of Cholinesterase Inhibition

For Immediate Release

A deep dive into the inhibitory effects of hCAII-IN-8 on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) reveals notable off-target activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and the broader implications for the selectivity of carbonic anhydrase inhibitors.

This compound, a potent inhibitor of human carbonic anhydrase II (hCA II), has been identified to possess significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic nervous system. This off-target activity warrants careful consideration in the development and application of this compound and related sulfonamide-based inhibitors.

Quantitative Analysis of Off-Target Inhibition

Biochemical assays have quantified the inhibitory potency of this compound against its primary target, hCA II, as well as its off-targets, AChE and BChE. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear comparison of the compound's activity across these enzymes. The data indicates that while this compound is most potent against its intended target, its inhibitory effects on both AChE and BChE are in the nanomolar range, highlighting a significant potential for cross-reactivity.

| Target Enzyme | IC50 (nM) | Primary Target/Off-Target |

| Human Carbonic Anhydrase I (hCA I) | 21.35 ± 0.39 | Primary Target |

| Human Carbonic Anhydrase II (hCA II) | 7.12 ± 0.12 | Primary Target |

| Acetylcholinesterase (AChE) | 46.27 ± 0.75 | Off-Target |

| Butyrylcholinesterase (BChE) | 43.38 ± 0.83 | Off-Target |

Logical Relationship of this compound Inhibition

The following diagram illustrates the established inhibitory relationships of this compound with its primary and off-target enzymes.

Experimental Protocols for Cholinesterase Inhibition Assays

The determination of AChE and BChE inhibition by this compound is typically performed using a modified Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.

Principle of the Ellman's Method:

The assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be detected by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the enzyme activity.

General Experimental Workflow:

The following diagram outlines a typical workflow for assessing the inhibitory effect of a compound on cholinesterase activity.

Detailed Methodological Steps:

-

Reagent Preparation: All solutions are typically prepared in a phosphate buffer (e.g., 0.1 M, pH 8.0). Stock solutions of the test compound (this compound), DTNB, and the respective substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) are prepared in appropriate solvents and diluted to the final desired concentrations.

-

Assay Plate Setup: The assay is performed in a 96-well microplate. Each well designated for the inhibition assay contains the phosphate buffer, the cholinesterase enzyme solution, and varying concentrations of this compound. Control wells containing the enzyme and buffer without the inhibitor are also included to measure 100% enzyme activity. Blank wells containing all components except the enzyme are used for background correction.

-

Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of a mixture of DTNB and the appropriate substrate to all wells. The absorbance at 412 nm is then measured immediately and at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of this compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Implications

The significant inhibitory activity of this compound against both AChE and BChE underscores the importance of comprehensive off-target profiling in drug discovery. For researchers utilizing this compound as a chemical probe for carbonic anhydrase II, awareness of its potent effects on cholinesterases is crucial for the accurate interpretation of experimental results. In the context of drug development, this off-target activity may represent a liability, potentially leading to unintended cholinergic side effects. Conversely, for certain therapeutic applications, this polypharmacology could be leveraged. Further studies are warranted to fully elucidate the in vivo consequences of this off-target profile and to guide the design of more selective hCA II inhibitors.

An In-Depth Technical Guide to hCAII-IN-8: Chemical Properties and Solubility for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of hCAII-IN-8, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). This document is intended to serve as a valuable resource for researchers in academia and industry, offering detailed information for the effective use of this compound in drug discovery and development.

Core Chemical Properties

This compound, a benzamide derivative, is a solid at room temperature.[1] Its fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide | Chemdiv |

| CAS Number | 952306-80-8 | [2] |

| Molecular Formula | C₁₅H₁₆N₂O₅S | [2] |

| Molecular Weight | 336.36 g/mol | [2] |

| Physical Appearance | Solid | [1] |

| Purity | 99.41% | MedChemExpress |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. Detailed solubility data is provided in the following table. It is highly soluble in dimethyl sulfoxide (DMSO).[2] For aqueous solutions, the use of co-solvents such as SBE-β-CD can significantly enhance solubility.

| Solvent | Solubility | Concentration (Molar) | Method | Source |

| DMSO | 125 mg/mL | 371.63 mM | Ultrasonic assistance may be needed. | [2] |

| 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | ≥ 6.18 mM | A 100 µL DMSO stock solution (20.8 mg/mL) is added to 900 µL of 20% SBE-β-CD in saline. | MedChemExpress |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, or 3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide, can be achieved through the reaction of 3,4-dimethoxybenzoyl chloride with 4-aminobenzenesulfonamide. Below is a representative protocol based on the synthesis of similar benzamide sulfonamide derivatives.

Materials:

-

3,4-dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

4-aminobenzenesulfonamide (sulfanilamide)

-

Pyridine or another suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, react 3,4-dimethoxybenzoic acid with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess reagent and solvent are then removed under reduced pressure to yield the crude 3,4-dimethoxybenzoyl chloride.

-

Amide Coupling: In a separate flask, dissolve 4-aminobenzenesulfonamide in anhydrous DCM or THF containing a base such as pyridine. Cool the solution in an ice bath.

-

Slowly add a solution of the 3,4-dimethoxybenzoyl chloride in the same solvent to the cooled sulfanilamide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point (Capillary Method)

The melting point is a crucial physical property for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[3][4]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to about 10-15°C below the expected melting point.

-

Heat at a rate of approximately 1-2°C per minute.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2°C).

Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer, which is essential for designing in vitro and in vivo experiments.

Materials:

-

This compound

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

DMSO (for stock solution)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. A small percentage of DMSO (e.g., 1-5%) can be used to aid initial dispersion, but the final concentration should be noted.

-

Equilibration: Place the vials on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC or UV-Vis spectrophotometry method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.

-

Reporting: Express the solubility in mg/mL or µM.

Biological Context and Signaling

hCAII is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7][8] This activity is crucial for maintaining pH homeostasis in various tissues. In the context of cancer, the tumor microenvironment is often acidic due to altered metabolism.[9] hCAII, along with other isoforms like hCAIX, plays a role in regulating both intracellular and extracellular pH, which can impact tumor cell survival, proliferation, and invasion.[9][10][11]

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[7][12] Inhibition of hCAII can lead to alterations in intracellular pH, which may, in turn, affect the activity of pH-sensitive signaling molecules within the PI3K/Akt pathway. By disrupting pH homeostasis, hCAII inhibitors like this compound can potentially interfere with these pro-survival signals in cancer cells.

hCAII Inhibition and Potential Downstream Effects

Caption: Potential impact of this compound on cellular signaling.

Experimental Workflow for In Vitro Evaluation

A typical workflow to evaluate the in vitro effects of this compound on cancer cells is outlined below.

In Vitro Evaluation Workflow for this compound

Caption: A standard workflow for the in vitro assessment of this compound.

Cytotoxicity Assay (e.g., CCK-8)

This assay determines the concentration of this compound that inhibits cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Add the diluted compound to the cells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: Add the CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to assess the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/Akt signaling pathway.

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations for a defined time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and other relevant pathway proteins. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jk-sci.com [jk-sci.com]

- 5. thinksrs.com [thinksrs.com]

- 6. researchgate.net [researchgate.net]

- 7. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a high throughput yeast-based screening assay for human carbonic anhydrase isozyme II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: hCAII-IN-8, a Selective Inhibitor of Human Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hCAII-IN-8, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). This document details its chemical properties, mechanism of action, relevant signaling pathways, and a generalized experimental protocol for assessing its inhibitory activity.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 952306-80-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₆N₂O₅S | [3][4] |

| Molecular Weight | 336.36 g/mol | [3][4][5] |

| Chemical Name | 3,4-Dimethoxy-N-(3-sulfamoylphenyl)benzamide | [3] |

| IC₅₀ (hCAII) | 0.18 µM | [1][4] |

| SMILES | C(NC1=CC(S(N)(=O)=O)=CC=C1)(=O)C2=CC(OC)=C(OC)C=C2 | [4] |

Signaling Pathways and Mechanism of Action

Human carbonic anhydrase II (hCAII) is a zinc metalloenzyme that plays a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7][8] This reaction is fundamental to pH regulation, CO₂ transport, ion exchange, and bone resorption.[7][8][9]

The catalytic activity of hCAII is centered around a zinc ion located in the active site, which is coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the nucleophile that attacks carbon dioxide.

This compound, being a sulfonamide-based inhibitor, is believed to exert its inhibitory effect by coordinating with the zinc ion in the active site. The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule, thereby preventing the catalytic hydration of carbon dioxide.[7][10] This inhibition of hCAII can have significant effects on downstream signaling pathways and physiological processes that are dependent on its catalytic activity. For instance, inhibition of renal hCAII can lead to a decrease in bicarbonate reabsorption, while in bone, it can impair the bone-resorbing function of osteoclasts.[9]

Experimental Protocols

The inhibitory activity of this compound against hCAII is typically determined using an esterase activity assay. The following is a generalized protocol based on the colorimetric detection of the hydrolysis of 4-nitrophenyl acetate (p-NPA).[6][11]

Principle:

Carbonic anhydrase II exhibits esterase activity, catalyzing the hydrolysis of the colorless substrate 4-nitrophenyl acetate (p-NPA) to the yellow-colored product 4-nitrophenolate. The rate of this reaction, monitored by the increase in absorbance at 400-405 nm, is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of hydrolysis is reduced.[6]

Materials and Reagents:

-

Human Carbonic Anhydrase II (hCAII) enzyme

-

This compound (or other test inhibitors)

-

4-Nitrophenyl acetate (p-NPA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]

-

Solvent for inhibitor and substrate (e.g., DMSO or acetonitrile)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hCAII in assay buffer.

-

Prepare a stock solution of p-NPA in a suitable organic solvent.

-

Prepare a stock solution of this compound and a range of serial dilutions in the same solvent.

-

-

Assay Setup (in a 96-well plate):

-

Blank (No Enzyme): Assay Buffer + Substrate Solution.

-

Enzyme Control (No Inhibitor): Assay Buffer + Enzyme Solution + Solvent Control + Substrate Solution.

-

Inhibitor Wells: Assay Buffer + Enzyme Solution + this compound dilution + Substrate Solution.

-

Positive Control (Optional): Assay Buffer + Enzyme Solution + a known hCAII inhibitor (e.g., Acetazolamide) + Substrate Solution.

-

-

Incubation:

-

Add the assay buffer, enzyme solution, and inhibitor (or solvent control) to the appropriate wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).[11]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

-

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. calpaclab.com [calpaclab.com]

- 4. molnova.com [molnova.com]

- 5. shengdapharm.com [shengdapharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. assaygenie.com [assaygenie.com]

- 13. abcam.com [abcam.com]

In Vitro Inhibitory Activity of hCAII-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of hCAII-IN-8, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). This document outlines its inhibitory potency, the experimental protocols for its characterization, and the underlying mechanism of action.

Core Inhibitory Data

This compound demonstrates significant and selective inhibitory activity against human carbonic anhydrase II. The primary metric for its potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 Value (µM) |

| This compound | hCA II | 0.18 |

Table 1: In vitro inhibitory activity of this compound against human carbonic anhydrase II.[1][2]

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

The in vitro inhibitory activity of this compound is typically determined using a colorimetric assay that monitors the esterase activity of hCAII.[3][4] This method relies on the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenolate, which can be quantified spectrophotometrically.[3][4]

Materials and Reagents

-

Enzyme Solution: Purified recombinant human carbonic anhydrase II (hCAII) at a stock concentration of approximately 0.3 mg/mL, diluted to a final assay concentration of around 40 nM.[3][4]

-

Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) dissolved in acetonitrile or DMSO.[3]

-

Inhibitor Stock Solution: this compound dissolved in DMSO to create a high-concentration stock.

-

Positive Control: Acetazolamide (a known pan-carbonic anhydrase inhibitor).[4]

-

Microplate: 96-well, clear-bottom polystyrene plate.[4]

-

Spectrophotometer: Plate reader capable of measuring absorbance at 400-405 nm.[3][4]

Assay Procedure

-

Preparation of Reagents: Prepare fresh dilutions of the enzyme, substrate, and inhibitor solutions. A series of dilutions of the this compound stock solution are made to determine the IC50 value.[3]

-

Enzyme-Inhibitor Pre-incubation: In the wells of the 96-well plate, add the assay buffer, followed by the diluted this compound solutions (or DMSO for the control wells). Then, add the diluted hCAII enzyme solution to all wells except the blank. The plate is then incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the p-NPA substrate solution to all wells.[3]

-

Data Acquisition: The plate is immediately placed in the spectrophotometer, and the absorbance at 400-405 nm is measured kinetically over a set period (e.g., 15 minutes).[4]

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro hCAII inhibition assay.

Caption: A high-level workflow for the in vitro carbonic anhydrase II inhibition assay.

Mechanism of Action: Sulfonamide Inhibition of hCAII

This compound is an amide and a member of the sulfonamide class of inhibitors.[1] The inhibitory mechanism of sulfonamides against carbonic anhydrases is well-established. These inhibitors act by coordinating to the zinc ion (Zn2+) located at the active site of the enzyme.[4] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity of hCAII, thereby preventing the hydration of carbon dioxide to bicarbonate.[4]

The following diagram illustrates the binding of a sulfonamide inhibitor to the active site of hCAII.

Caption: Sulfonamide inhibitor binding to the zinc ion in the hCAII active site.

References

Methodological & Application

Application Notes and Protocols for hCAII-IN-8 in Carbonic Anhydrase Function Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hCAII-IN-8, a potent and selective inhibitor of human carbonic anhydrase II (hCAII), in research and drug development. This document outlines the mechanism of action, key applications, and detailed experimental protocols for studying hCAII function.

This compound is a highly selective amide-based inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme that plays a critical role in a wide range of physiological processes.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCAII is essential for maintaining pH homeostasis, facilitating ion transport, and participating in biosynthetic reactions.[3] Dysregulation of hCAII activity has been implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer, making it a significant target for therapeutic intervention.[4]

Mechanism of Action

This compound, like other sulfonamide-based inhibitors, functions by coordinating to the zinc ion (Zn²⁺) located in the active site of the enzyme.[4][5] This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic activity, thereby inhibiting the enzyme's ability to hydrate carbon dioxide. The high selectivity of this compound for the CAII isoform makes it a valuable tool for dissecting the specific roles of this enzyme in complex biological systems.

Data Presentation

Inhibitor Potency and Selectivity

The following table summarizes the inhibitory activity of this compound against human carbonic anhydrase II and provides a comparison with other commonly used CAII inhibitors.

| Inhibitor | Target(s) | IC50 / Ki | Notes |

| This compound | hCAII | IC50: 0.18 µM[1][2][6][7] | A highly selective amide-based inhibitor. |

| hCAI/II-IN-8 | hCAI, hCAII | IC50: 21.35 nM (hCAI), 7.12 nM (hCAII)[8] | A hydrazide derivative with potent inhibition of both CAI and CAII. |

| Brinzolamide | hCAII | IC50: 3.19 nM[9] | A potent and selective inhibitor used in the treatment of glaucoma. |

| Dorzolamide | hCAII, hCA IV | Ki: 1.9 nM (hCAII), 31 nM (hCAIV)[10] | A water-soluble and potent inhibitor used as an anti-glaucoma agent. |

| Methazolamide | hCAI, hCAII, bCA IV | Ki: 50 nM (hCAI), 14 nM (hCAII), 36 nM (bCAIV)[10] | A carbonic anhydrase inhibitor with broad isoform activity. |

| Acetazolamide | Broad CA inhibitor | - | One of the earliest approved carbonic anhydrase inhibitors with a broad spectrum of activity.[11] |

Experimental Protocols

In Vitro Carbonic Anhydrase Activity Assay (Esterase Activity)

This protocol describes the measurement of the esterase activity of hCAII using p-nitrophenyl acetate (p-NPA) as a substrate and can be adapted to determine the IC50 value of this compound. The assay is based on the principle that CAII can hydrolyze p-NPA to p-nitrophenol, which can be monitored spectrophotometrically.[12][13]

Materials:

-

Recombinant human Carbonic Anhydrase II (hCAII)

-

This compound

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-415 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hCAII in Tris-HCl buffer. The final concentration in the assay will typically be in the nanomolar range.

-

Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in DMSO to create a range of concentrations for the IC50 determination.

-

Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile or acetone. The final concentration in the assay is typically in the millimolar range.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

hCAII enzyme solution

-

A specific concentration of this compound (or DMSO for the control)

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the p-NPA substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-415 nm over time (kinetic mode). The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell-Based Assay: Measurement of Intracellular pH (pHi)

This protocol describes how to assess the effect of this compound on intracellular pH using the fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein Acetoxymethyl Ester (BCECF-AM).[6][9][10][11][14]

Materials:

-

Cells expressing hCAII (e.g., HEK293, cancer cell lines)

-

This compound

-

BCECF-AM

-

HEPES-buffered saline (HBS) or other suitable buffer

-

DMSO

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Cell Culture:

-

Culture the cells in appropriate media until they reach the desired confluency.

-

-

Dye Loading:

-

Prepare a stock solution of BCECF-AM in DMSO.

-

Dilute the BCECF-AM stock solution in HBS to the final working concentration (typically 1-5 µM).

-

Wash the cells with HBS and then incubate them with the BCECF-AM loading solution at 37°C for 30-60 minutes.

-

-

Inhibitor Treatment:

-

Wash the cells to remove excess dye.

-

Incubate the cells with this compound at the desired concentration in HBS. Include a DMSO control.

-

-

Measurement of Intracellular pH:

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.

-

A calibration curve can be generated using buffers of known pH in the presence of a protonophore like nigericin to convert the fluorescence ratio to absolute pHi values.

-

Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the effect of this compound on the proliferation and viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is often correlated with cell number.[1][15][16][17]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with different concentrations of the inhibitor. Include a DMSO vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell proliferation.

-

Signaling Pathways and Experimental Workflows

Mechanism of hCAII Inhibition

The following diagram illustrates the fundamental mechanism of action of sulfonamide-based inhibitors like this compound on carbonic anhydrase II.

Caption: Mechanism of hCAII inhibition by this compound.

CAII-Mediated Intracellular pH Regulation and Downstream Signaling

This diagram illustrates how hCAII regulates intracellular pH and how this can influence downstream signaling pathways, such as the JNK pathway.

Caption: hCAII's role in pH regulation and JNK signaling.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow for characterizing the effects of this compound.

Caption: Workflow for this compound evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proton Transport in Cancer Cells: The Role of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of Carbonic Anhydrase II in Complex with an Activating Ligand: Implications in Neuronal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]

- 7. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Protocol for Measurement of Intracellular pH [bio-protocol.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 15. protocols.io [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for h-CAII-IN-8 Enzyme Inhibition Assay

These application notes provide a detailed protocol for determining the inhibitory activity of hCAII-IN-8 against human carbonic anhydrase II (hCAII) using a colorimetric assay. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Human carbonic anhydrase II (hCAII) is a zinc-metalloenzyme that plays a crucial role in various physiological processes, including pH homeostasis, CO2 transport, and respiration.[1] Its involvement in pathological conditions such as glaucoma, epilepsy, and some cancers has made it a significant therapeutic target.[1] this compound is a potent and highly selective amide inhibitor of hCAII.[2] This document describes a robust and reproducible method to characterize the inhibitory potency of this compound by monitoring the esterase activity of hCAII.

The assay is based on the enzymatic hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to a yellow-colored product, 4-nitrophenol.[1] The rate of formation of 4-nitrophenol is monitored spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.[1]

Signaling Pathway of Carbonic Anhydrase II

The catalytic activity of hCAII is fundamental to cellular pH regulation. The enzyme catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). This reaction is a critical step in the transport of CO2 from tissues to the lungs and in maintaining the acid-base balance in various tissues and biological fluids.

References

Application of hCAII-IN-8 in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-8 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous enzyme in the central nervous system (CNS).[1] Carbonic anhydrases play a critical role in pH regulation, CO2 transport, and various physiological processes within the brain.[2][3] Dysregulation of CAII activity has been implicated in a range of neurological disorders, including epilepsy, Alzheimer's disease, and cerebral ischemia, making it a compelling target for therapeutic intervention.[4][5] These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience research, complete with detailed experimental protocols and visual guides to relevant signaling pathways and workflows.

Data Presentation

Inhibitory Activity of this compound

| Compound | Target | IC50 (μM) | Assay Conditions | Reference |

| This compound | hCA II | 0.18 | The half maximal inhibitory concentration (IC50) was determined against human carbonic anhydrase II. Specific assay conditions were not detailed in the initial source but are typically determined using a p-nitrophenyl acetate hydrolysis assay. | [1] |

Signaling Pathways and Mechanisms

CAII-Modulated Neuronal Signaling

Carbonic anhydrase II is a key player in maintaining pH homeostasis in neurons, which is crucial for regulating neuronal excitability.[2][3] By catalyzing the reversible hydration of CO2 to bicarbonate and a proton, CAII influences both intracellular and extracellular pH.[6] Alterations in pH can, in turn, modulate the activity of various ion channels and receptors, thereby affecting neuronal signaling.

One significant mechanism involves the interaction of CAII with monocarboxylate transporters (MCTs). CAII can form a functional complex with MCT1 and MCT4, enhancing the transport of lactate, a crucial energy substrate for neurons.[7][8][9] This interaction is particularly important in the astrocyte-neuron lactate shuttle, where astrocytes provide lactate to neurons for energy. The binding of CAII to MCTs is non-catalytic and relies on a specific acidic amino acid cluster on the C-terminus of the transporter.[7][8]

Inhibition of CAII with this compound can disrupt these processes, leading to alterations in neuronal pH, energy metabolism, and excitability. This makes this compound a valuable tool for investigating the role of CAII in both normal brain function and in pathological conditions.

Experimental Protocols

In Vitro Carbonic Anhydrase Activity Assay

This protocol is adapted from the Wilbur-Anderson method and is used to determine the inhibitory effect of this compound on CAII activity.[10]

Materials:

-

Recombinant human Carbonic Anhydrase II (hCAII)

-

This compound

-

Tris-HCl buffer (20 mM, pH 8.3)

-

CO2-saturated water (substrate)

-

pH meter with a data recording function

-

Stir plate and stir bar

-

Ice bath

Procedure:

-